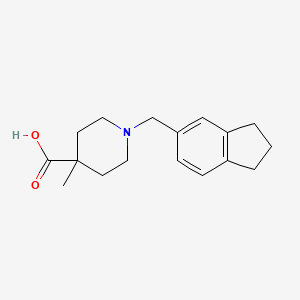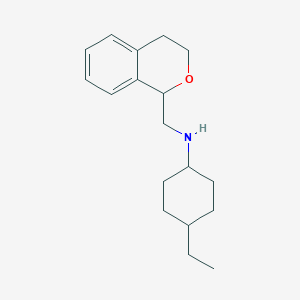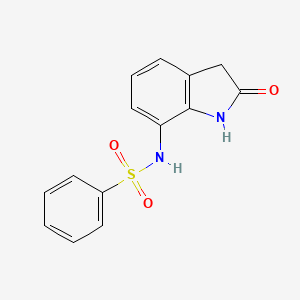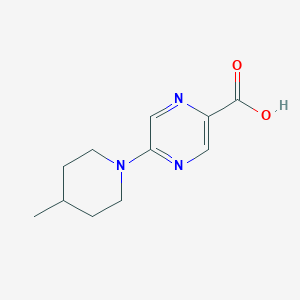![molecular formula C14H22N2O2 B7578549 N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide, also known as ADX-71149, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as mGluR2 positive allosteric modulators (PAMs), which have been shown to have promising effects in the treatment of various neurological disorders.
Mécanisme D'action
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of glutamate neurotransmission. By binding to a specific site on the receptor, this compound enhances the activity of mGluR2, resulting in increased inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the prefrontal cortex and hippocampus, which are brain regions involved in cognitive function and memory. This compound has also been shown to improve synaptic plasticity, which is essential for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide is its high selectivity for mGluR2, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several potential future directions for the development of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide and other mGluR2 PAMs. One area of interest is the potential use of these compounds in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more selective and potent mGluR2 PAMs with longer half-lives and improved pharmacokinetic profiles. Finally, the use of this compound in combination with other drugs, such as antipsychotics and antidepressants, may have synergistic effects and improve treatment outcomes for patients with neurological disorders.
Méthodes De Synthèse
The synthesis of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide involves a multi-step process that starts with the reaction of tricyclo[3.3.1.1[3,7]]dec-1-amine with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid to yield the final product.
Applications De Recherche Scientifique
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression. It has been shown to have a positive effect on cognitive function, memory, and learning in preclinical studies.
Propriétés
IUPAC Name |
N-(5-acetamido-2-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-8(17)15-13-11-3-10-4-12(13)7-14(5-10,6-11)16-9(2)18/h10-13H,3-7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQABEBZUIRAXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2CC3CC1CC(C3)(C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)


![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)



![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)

![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)